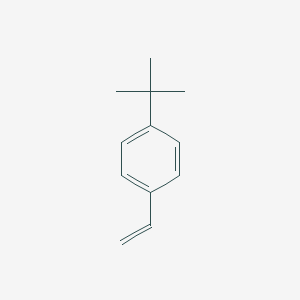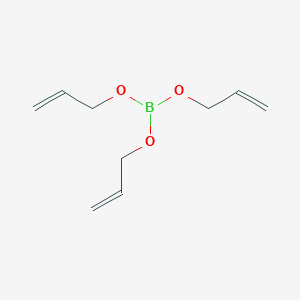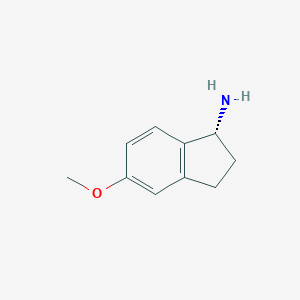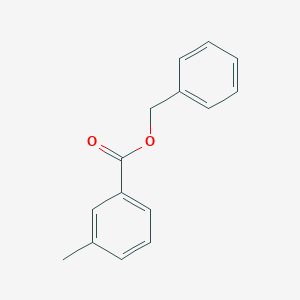
4-tert-ブチルスチレン
概要
説明
4-tert-Butylstyrene is a derivative of styrene with a tert-butyl group attached to the fourth position of the benzene ring. This structural modification imparts unique physical and chemical properties to the molecule, making it a subject of interest in polymer science and materials engineering.
Synthesis Analysis
The synthesis of derivatives of 4-tert-butylstyrene, such as 4-tert-butyldimethylsilyloxystyrene, involves protecting the hydroxyl group of 4-hydroxybenzaldehyde using tert-butyldimethylchlorosilane and then performing a Wittig-type reaction with the Tebbe reagent. This method yields the styrene derivative with about 82 wt.-% based on the initial amount of 4-hydroxybenzaldehyde used .
Molecular Structure Analysis
The molecular structure of 4-tert-butylstyrene derivatives influences their polymerization behavior and the resulting polymer properties. For instance, the bulky tert-butyl and tert-butoxy groups in the polymer backbone can lead to microphase-separated structures, as observed in block copolymers of poly(4-tert-butylstyrene-block-4-tert-butoxystyrene) .
Chemical Reactions Analysis
4-tert-Butylstyrene and its derivatives undergo various chemical reactions, including hydrolysis, which can convert poly(4-tert-butoxystyrene) into poly(4-hydroxystyrene), affecting the polymer's morphology and microphase separation . Anionic living polymerization is another reaction where 4-(tert-butyldimethylsilyloxy)styrene can be polymerized to form a living polymer, which can be further processed into a linear, nearly monodisperse polymer of 4-vinylphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylstyrene derivatives are significantly influenced by their molecular structure. For example, the introduction of tert-butyl groups increases the hydrophobicity and bulkiness of the polymer, which can lead to phase separation and affect the glass transition temperature . The copolymerization of 4-tert-butylstyrene with methyl methacrylate results in materials with tunable lamellar periods and significant temperature sensitivity, which is useful for applications requiring precise control over polymer morphology .
科学的研究の応用
医薬品中間体
4-tert-ブチルスチレンは医薬品中間体として使用されます . つまり、さまざまな医薬品合成に使用されます。4-tert-ブチルスチレンを中間体として使用する特定の医薬品は、化合物が受ける化学反応によって大きく異なるため、非常に多岐にわたります。
ブロックコポリマーの合成
4-tert-ブチルスチレンはブロックコポリマーの合成に使用できます . これらは、2種類以上の異なるモノマーで構成されるポリマーです。これらのコポリマーの特性は、使用されるモノマーの種類と割合を変えることで調整でき、幅広い用途で役立ちます。
血液適合性アプリケーション
4-tert-ブチルスチレンは、血液適合性アプリケーションでの使用について研究されてきました . 具体的には、水素化tert-ブチルスチレン-スチレン-イソプレンブロックコポリマーの合成に使用されており、スルホン化すると良好な血液適合性を示すことが示されています .
医療用チューブ
4-tert-ブチルスチレンを使用して合成できる水素化スチレン系ブロックコポリマー(HSBC)は、医療用チューブに使用されてきました . 高い透明性、柔軟性、耐屈曲性、および靭性があるため、この用途に選ばれています .
耐熱酸化安定性
4-tert-ブチルスチレンは、HSBCの合成に使用されると、強いUV/オゾン耐性と耐熱酸化安定性に貢献します . このため、HSBCは過酷な条件にさらされる可能性のある用途に適しています。
チューナブルラメラ周期
4-tert-ブチルスチレンは、チューナブルラメラ周期を持つ材料の合成に使用されてきました . これは、ナノテクノロジーや材料科学などの用途で役立つ可能性のある、ラメラ構造の層間の間隔を制御する能力を指します
作用機序
Target of Action
4-tert-Butylstyrene is a chemical compound with the linear formula (CH3)3CC6H4CH=CH2
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butylstyrene. For instance, it is recommended to store the compound in the dark and protect it from heat . It is also incompatible with heat, light, free radical initiators, and UV radiation .
特性
IUPAC Name |
1-tert-butyl-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDJMOONZLUIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26009-55-2 | |
| Record name | Poly(4-tert-butylstyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26009-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022305 | |
| Record name | 4-tert-Butylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-tert-Butylstyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1746-23-2 | |
| Record name | 4-tert-Butylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tert-butylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PCT9CBW0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 4-tert-butylstyrene has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.
A: Several studies utilize techniques like FTIR [, , , , ], 1H-NMR [, ], and 13C-NMR [] to analyze the structure of 4-tert-butylstyrene and its copolymers. These techniques confirm the presence of specific functional groups and provide insights into the polymer structure.
A: Research demonstrates that the hydrophobic nature of 4-tert-butylstyrene-containing polymers, like LC-1, enables effective adsorption of chlorinated VOCs even under humid conditions. The breakthrough time for these VOCs remains largely unaffected at relative humidity values up to 50%, and only decreases minimally even at 90% relative humidity []. This highlights the potential of these polymers for VOC removal from humid gas streams.
A: Yes, 4-tert-butylstyrene has been used as a building block for soluble polymer supports in homogeneous catalysis [, ]. For instance, incorporating a 4-dimethylaminopyridine (DMAP) derivative onto poly(4-tert-butylstyrene) creates a recyclable organocatalyst for acylation reactions [].
A: Research has shown that the Taft (polar) constant of para-substituents on styrene derivatives impacts the rate of dehydrogenation during platinum nanoparticle synthesis. This leads to variations in nanoparticle core size []. Additionally, the Hammett constant of the para-substituent influences the photoluminescence properties, with a higher constant corresponding to a blue shift in emission [].
A: Coarse-grained models can effectively simulate large-scale polymer behavior while preserving essential atomistic details. In the case of poly(4-tert-butylstyrene) (PtBS), an additional coarse-grained bead represents the tert-butyl group []. This allows for accurate modeling of PtBS dynamics, considering the influence of its bulky side chains.
A: The bulky tert-butyl group significantly impacts the miscibility and phase behavior of poly(4-tert-butylstyrene) compared to polystyrene. For example, blends of poly(4-tert-butylstyrene) with poly(methyl methacrylate) exhibit a larger Flory-Huggins interaction parameter (χ) and stronger temperature dependence than polystyrene-b-PMMA [, ]. This difference arises from the increased steric hindrance and altered interactions caused by the tert-butyl group.
A: Studies demonstrate that poly(4-tert-butylstyrene) exhibits a more pronounced Tg confinement effect than polystyrene []. This is attributed to the weaker interaction between poly(4-tert-butylstyrene) and the substrate, leading to a greater influence of the free surface on Tg. Additionally, the larger size of the tert-butyl group likely contributes to the increased sensitivity of Tg to confinement.
A: While 4-tert-butylstyrene-based polymers demonstrate high oil absorbency, they may lack sufficient gel strength for complete removal from oil. To address this, researchers have explored incorporating reinforcements like fibers, sponges, or fabrics []. This composite approach enhances the structural integrity of the swollen absorbent, facilitating easier removal.
A: While the research focuses on the synthesis and oil sorption properties of EPDM/4-tert-butylstyrene copolymers [], it lacks information about their environmental impact and degradation. Further research is needed to evaluate their potential environmental risks and explore sustainable disposal or recycling options.
A: Yes, alternatives like polyisobutylene (PIB) have been explored as soluble supports for phosphine-ligated palladium catalysts used in aryl amination reactions []. Comparing poly(4-alkylstyrene) and PIB-bound ligands reveals similar catalytic activity and low palladium leaching, highlighting PIB as a potential alternative for specific applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)


